molecular formula C13H14BrN5O2 B6680471 N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

Cat. No.: B6680471
M. Wt: 352.19 g/mol
InChI Key: JDJMBXWLYLERQL-CMPLNLGQSA-N
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Description

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, an oxolane ring, and a triazole ring

Properties

IUPAC Name

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O2/c1-19-11(7-16-18-19)13(20)17-10-2-3-21-12(10)8-4-9(14)6-15-5-8/h4-7,10,12H,2-3H2,1H3,(H,17,20)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJMBXWLYLERQL-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2CCOC2C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=N1)C(=O)N[C@H]2CCO[C@@H]2C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Bromination of the pyridine ring:

    Coupling reactions: The oxolane and bromopyridine intermediates are then coupled with a triazole derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and triazole moieties may play a role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(5-chloropyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
  • N-[(2R,3S)-2-(5-fluoropyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
  • N-[(2R,3S)-2-(5-iodopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

Uniqueness

The presence of the bromine atom in N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.

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